molecular formula C14H13FO2 B6290807 (5-(Benzyloxy)-2-fluorophenyl)methanol CAS No. 459215-46-4

(5-(Benzyloxy)-2-fluorophenyl)methanol

Cat. No.: B6290807
CAS No.: 459215-46-4
M. Wt: 232.25 g/mol
InChI Key: RASYDIDJRAMLQG-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Ethers in Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their properties. rsc.org Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, in aromatic ethers, the fluorine atom can modulate the electronic nature of the aromatic ring, affecting its reactivity in subsequent chemical transformations. This makes fluorinated aromatic ethers, like the subject of this article, highly sought-after building blocks in the design of new pharmaceuticals and functional materials. The presence of the benzyloxy group also offers a versatile handle for further synthetic modifications, as the benzyl (B1604629) group can be readily removed under various conditions to reveal a phenol (B47542), enabling another point of diversification.

Strategic Importance as a Molecular Building Block

(5-(Benzyloxy)-2-fluorophenyl)methanol serves as a key "building block" in organic synthesis. This term refers to a molecule that can be readily incorporated into a larger, more complex structure. The hydroxymethyl group (-CH₂OH) is a primary alcohol, which can be easily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functional groups. This allows for the straightforward linkage of the (5-(benzyloxy)-2-fluorophenyl) moiety to other molecular fragments. While specific, publicly documented large-scale applications are not abundant, its availability from commercial suppliers of chemical intermediates suggests its utility in proprietary drug discovery and development programs. bldpharm.combldpharm.com

Overview of Key Research Domains

Given its structural features, This compound is a precursor with potential applications in several key research areas:

Medicinal Chemistry: The 2-fluoro-5-(benzyloxy)phenyl scaffold is of interest in the design of bioactive molecules. For instance, related fluorinated and benzylated phenyl derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators. The synthesis of novel benzothiazole (B30560) derivatives with potential applications in neurodegenerative diseases like Parkinson's has utilized similar benzylated phenolic structures. nih.gov

Materials Science: Fluorinated organic compounds are known for their unique properties, including thermal stability and altered electronic characteristics. While no specific research on the use of This compound in materials science is prominently published, its structure suggests potential as a monomer or intermediate for the synthesis of specialty polymers or liquid crystals.

Organic Synthesis Methodology: The development of new synthetic methods often requires a range of substrates to test the scope and limitations of a new reaction. Substituted benzyl alcohols, including fluorinated variants, are common substrates in studies focusing on oxidation, etherification, and other transformations of the benzyl alcohol moiety. nih.govresearchgate.net

While detailed research findings specifically centered on This compound are not widely available in the public domain, its structural motifs are present in compounds explored in various therapeutic areas. For example, the synthesis of quinoline (B57606) derivatives as potential antimicrobial and antiviral agents has involved the use of fluorinated building blocks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASYDIDJRAMLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 2 Fluorophenyl Methanol

Established Synthetic Routes to (5-(Benzyloxy)-2-fluorophenyl)methanol

The preparation of this compound typically proceeds through the formation of a key intermediate, 5-(benzyloxy)-2-fluorobenzaldehyde, which is then reduced to the corresponding alcohol. This approach allows for the introduction of the required substituents onto the aromatic ring prior to the final reduction step.

The synthesis of the benzaldehyde (B42025) precursor can be achieved through various routes, often starting from commercially available fluorinated phenols or benzene (B151609) derivatives. One common strategy involves the formylation of a suitably protected fluorophenol.

A plausible route begins with 4-fluorophenol (B42351), which can be formylated to introduce the aldehyde group. Alternatively, a more directed approach involves the ortho-metalation of a protected fluorobenzene (B45895) derivative. For instance, 1-bromo-4-fluorobenzene (B142099) can be treated with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a formylating agent such as methyl formate, to yield 5-bromo-2-fluorobenzaldehyde. The bromo-substituent can then be used in subsequent cross-coupling reactions if needed, or the synthetic strategy can be adapted to introduce the hydroxyl group for benzyloxylation.

PrecursorReagentsProduct
1-Bromo-4-fluorobenzene1. n-BuLi, THF, -78°C; 2. Methyl formate5-Bromo-2-fluorobenzaldehyde
4-FluorophenolVarious formylation reagents2-Fluoro-5-hydroxybenzaldehyde (B21085)

This table outlines potential precursor functionalization pathways.

With the precursor 2-fluoro-5-hydroxybenzaldehyde in hand, the next step is the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. The Williamson ether synthesis is a widely employed and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a mild base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

A similar strategy has been successfully used in the synthesis of related compounds, such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, where a hydroxyl group is benzylated using benzyl chloride in the presence of sodium bicarbonate and potassium iodide. nih.gov

Starting MaterialReagentsProduct
2-Fluoro-5-hydroxybenzaldehydeBenzyl bromide, K₂CO₃, DMF5-(Benzyloxy)-2-fluorobenzaldehyde
2-Fluoro-5-hydroxybenzaldehydeBenzyl chloride, NaHCO₃, KI, CH₃CN5-(Benzyloxy)-2-fluorobenzaldehyde

This table presents common benzyloxylation conditions.

The final step in the synthesis of the target molecule is the reduction of the aldehyde functionality in 5-(benzyloxy)-2-fluorobenzaldehyde to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol, or in an ethereal solvent such as tetrahydrofuran (B95107) (THF). For example, the reduction of the analogous compound 4-benzyloxy-3-fluorobenzaldehyde to [4-(benzyloxy)-3-fluorophenyl]methanol is achieved in high yield using sodium borohydride in THF. chemicalbook.com

Starting MaterialReagentSolventProduct
5-(Benzyloxy)-2-fluorobenzaldehydeSodium borohydride (NaBH₄)THF/WaterThis compound

This table details the reduction of the benzaldehyde to the final product.

In the context of synthesizing this compound, the fluorine atom is typically incorporated into the starting materials rather than being introduced at a later stage of the synthesis. This is due to the often harsh conditions required for aromatic fluorination, which may not be compatible with the other functional groups present in the molecule, such as the benzyloxy and methanol groups. Therefore, the synthetic strategies predominantly rely on the availability of fluorinated precursors like 4-fluorophenol or 1-bromo-4-fluorobenzene.

Derivatization and Further Functionalization Pathways

The structure of this compound offers several sites for further chemical modification, including the primary alcohol and the aromatic ring. These transformations can lead to a diverse range of derivatives with potential applications in various fields of chemical research.

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 5-(benzyloxy)-2-fluorobenzaldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for the selective oxidation of benzylic alcohols to aldehydes. For instance, (2-bromo-5-fluoro-phenyl)methanol has been successfully oxidized to 2-bromo-5-fluorobenzaldehyde (B45324) using MnO₂ in dichloromethane. A general method for the oxidation of benzyl alcohols to the corresponding aldehydes utilizes 4-hydroxypyridinium chlorochromate functionalized silica (B1680970) gel. chemicalbook.com

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The benzyloxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. libretexts.orguci.edu The combined influence of these two groups will dictate the position of electrophilic attack.

Given the positions of the benzyloxy (at C5) and fluoro (at C2) groups, electrophilic substitution is expected to occur at the positions ortho and para to the activating benzyloxy group. For example, electrophilic bromination of 1-(benzyloxy)-2-fluorobenzene with bromine in the presence of a Lewis acid like iron(III) bromide results in the formation of 1-(benzyloxy)-4-bromo-2-fluorobenzene, where bromination occurs at the position para to the benzyloxy group. Similarly, nitration of 1-benzyloxy-2-fluorobenzene can yield 1-benzyloxy-2-fluoro-4-nitrobenzene. lookchem.com

The fluorine atom on the aromatic ring can also potentially undergo nucleophilic aromatic substitution (SₙAr), particularly if the ring is further activated by the presence of strong electron-withdrawing groups. In such cases, the fluorine atom can be displaced by a variety of nucleophiles. mdpi.com

Reaction TypeReagentsPotential Product(s)
Electrophilic BrominationBr₂, FeBr₃(4-Bromo-5-(benzyloxy)-2-fluorophenyl)methanol
Electrophilic NitrationHNO₃, H₂SO₄(5-(Benzyloxy)-2-fluoro-4-nitrophenyl)methanol
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., R₂NH), activating group(5-(Benzyloxy)-2-(dialkylamino)phenyl)methanol

This table summarizes potential transformations of the aromatic ring.

Reactions Involving the Benzyloxy Moiety

The benzyloxy group in this compound is a common protecting group for phenols, prized for its stability under a range of reaction conditions. However, it can be selectively cleaved when necessary, a reaction of significant utility in multi-step syntheses. The primary method for the removal of the benzyl group is catalytic hydrogenolysis.

This deprotection is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds to yield the corresponding phenol (B47542), 5-fluoro-2-(hydroxymethyl)phenol, and toluene (B28343) as a byproduct. The choice of solvent can be critical; alcoholic solvents are frequently employed. However, in substrates containing other reducible functional groups or nitrogen atoms, the use of specific solvents like trifluoroethanol can prevent side reactions such as N-alkylation. researchgate.net

Alternative methods for debenzylation that can be applied to aryl benzyl ethers include the use of strong acids, although this is limited to substrates that are not acid-sensitive. researchgate.net Oxidative cleavage of benzyl ethers is also possible. researchgate.net

Table 1: Representative Conditions for Catalytic Debenzylation

CatalystHydrogen SourceSolventTemperatureNotes
Palladium on Carbon (Pd/C)H₂ gasEthanol, MethanolRoom TemperatureStandard and widely used method.
Palladium on Carbon (Pd/C)1,4-CyclohexadieneEthanolRoom to RefluxA method of transfer hydrogenolysis.
Palladium on Carbon (Pd/C)H₂ gasTrifluoroethanolRoom TemperatureReduces the risk of side reactions like N-alkylation in susceptible substrates. researchgate.net

This table presents generalized conditions for the debenzylation of benzyl ethers and can be considered applicable to this compound.

Catalytic Applications in Synthesis

While this compound is not typically employed as a catalyst itself, its functional groups allow it to be a valuable substrate in various catalytic reactions. The primary benzylic alcohol moiety is particularly amenable to catalytic oxidation and transfer hydrogenation reactions.

Catalytic Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 5-(benzyloxy)-2-fluorobenzaldehyde, or further to the carboxylic acid, 5-(benzyloxy)-2-fluorobenzoic acid. The choice of catalyst and oxidant determines the product. For the selective oxidation to the aldehyde, reagents such as manganese dioxide (MnO₂) are effective. researchgate.net More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄), can lead to the formation of the carboxylic acid. researchgate.net Heterogeneous catalysts, such as supported copper oxide systems, have also been shown to be effective for the selective oxidation of benzylic alcohols under mild conditions. researchgate.net

Catalytic Transfer Hydrogenation: The aldehyde derived from the oxidation of this compound can be a substrate in catalytic transfer hydrogenation to regenerate the alcohol. This reaction often utilizes a hydrogen donor, such as isopropanol (B130326) or ethanol, in the presence of a suitable metal catalyst. mdpi.comorganic-chemistry.orgrsc.org For instance, skeletal CuZnAl catalysts have been effectively used for the hydrogenation of aldehydes to alcohols using primary alcohols as the hydrogen source. mdpi.com This reversibility between the alcohol and aldehyde is a key transformation in synthetic chemistry.

Table 2: Examples of Catalytic Transformations Involving Benzylic Alcohols

TransformationCatalyst SystemReagentsProduct
Oxidation to AldehydeMnO₂Dichloromethane5-(Benzyloxy)-2-fluorobenzaldehyde
Oxidation to Carboxylic AcidKMnO₄Basic solution, then acid workup5-(Benzyloxy)-2-fluorobenzoic acid
Transfer Hydrogenation of AldehydeSkeletal CuZnAlEthanolThis compound

This table illustrates potential catalytic transformations of this compound based on the known reactivity of its functional groups.

Stereochemical Considerations in Related Transformations

The molecule this compound is achiral. However, transformations of this compound can lead to the formation of chiral centers, making stereochemical control an important consideration. For instance, if the benzylic alcohol were to participate in a reaction that introduces a new substituent at the carbinol carbon, a stereocenter would be created.

While specific studies on stereoselective reactions involving this compound are not prevalent in the surveyed literature, general principles of stereoselective synthesis can be applied. For example, the reduction of a ketone derived from the oxidation of the benzylic alcohol could be performed with a chiral reducing agent to favor the formation of one enantiomer of the alcohol.

Furthermore, in the broader context of molecules with benzyloxy groups, their presence can influence the stereochemical outcome of reactions at other sites in the molecule. For example, in the synthesis of certain complex molecules, the bulky benzyloxy group can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters. While no direct examples involving this compound were found, this is a common strategy in asymmetric synthesis. A study on the stereoselective radical-tandem reaction of aniline (B41778) derivatives with a chiral furanone highlights the importance of stereocontrol in reactions of complex molecules.

Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2 Fluorophenyl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of (5-(Benzyloxy)-2-fluorophenyl)methanol, a combination of one-dimensional and multi-dimensional NMR techniques is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of both the fluorophenyl and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, the carbinol methylene protons, and the hydroxyl proton.

The protons of the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between δ 7.3 and 7.5 ppm. The benzylic methylene protons (O-CH₂-Ph) would likely resonate as a singlet around δ 5.1 ppm. The methylene protons of the hydroxymethyl group (CH₂OH) attached to the fluorophenyl ring are expected to appear as a doublet around δ 4.7 ppm, with coupling to the hydroxyl proton. The hydroxyl proton itself would likely be a triplet around δ 2.0 ppm, though its chemical shift and multiplicity can be highly variable depending on solvent, concentration, and temperature.

The three aromatic protons on the 2-fluorophenyl ring would present a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. The proton at position 3 is expected to be a triplet of doublets, the proton at position 4 a doublet of doublets, and the proton at position 6 a doublet of doublets, with their exact chemical shifts influenced by the fluorine and benzyloxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H (Benzyl)7.30 - 7.50Multiplet-
Aromatic-H (Fluorophenyl)6.90 - 7.20Multiplet-
O-CH₂ -Ph~5.1Singlet-
CH₂ OH~4.7Doublet~6.0 (H-H)
CH₂OH ~2.0Triplet~6.0 (H-H)

Note: Predicted data is based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the ¹³C NMR spectrum and aids in the assignment of the fluorinated aromatic ring carbons.

The carbon atoms of the benzyl group are expected to resonate at their characteristic chemical shifts, with the phenyl carbons appearing between δ 127 and 137 ppm and the benzylic methylene carbon (O-C H₂-Ph) around δ 70 ppm. The hydroxymethyl carbon (C H₂OH) is anticipated to appear in the region of δ 58-60 ppm, potentially showing a small coupling to the fluorine atom.

The carbons of the 2-fluorophenyl ring will exhibit distinct chemical shifts and C-F coupling constants. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond coupling constant (¹JCF) and is expected to be significantly shifted. The other carbons in the ring will display smaller two-, three-, and four-bond C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C H₂OH~59~3 (⁴JCF)
O-C H₂-Ph~70-
Aromatic C (Fluorophenyl)114 - 158Varied (¹JCF, ²JCF, ³JCF)
Aromatic C (Benzyl)127 - 137-

Note: Predicted data is based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine. The multiplicity of the signal will be a multiplet due to couplings with the neighboring aromatic protons (H-1 and H-3). This information is crucial for confirming the position of the fluorine substituent on the aromatic ring.

Advanced Multi-dimensional NMR Techniques

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons. For this compound, COSY would confirm the coupling between the CH₂OH protons and the hydroxyl proton, as well as the couplings between the protons on the fluorophenyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its broadness indicating hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methylene groups would be observed between 2850 and 3000 cm⁻¹.

The C-O stretching vibrations are also expected to be prominent. The C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch would appear in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The C-F stretching vibration of the fluoroaromatic moiety is expected to be a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-F Stretch (Aryl Fluoride)1200 - 1300Strong
C-O Stretch (Ether)1200 - 1250 (asym), 1000-1075 (sym)Strong
C-O Stretch (Alcohol)~1050Medium to Strong

Note: Predicted data is based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups.

The presence of the aromatic rings (both the fluorophenyl and the benzyl groups) will give rise to distinct signals. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings usually appear as a group of bands between 1400 cm⁻¹ and 1650 cm⁻¹. The substitution pattern on the fluorophenyl ring will influence the exact position and intensity of these bands.

The C-F stretching vibration of the 2-fluoro substituent is a key diagnostic peak and is expected to appear in the range of 1200-1300 cm⁻¹. The benzyloxy group will introduce vibrations associated with the C-O-C ether linkage, with stretching modes typically found in the 1000-1300 cm⁻¹ region. The methylene (-CH₂-) bridge of the benzyl group will have characteristic stretching and bending vibrations. The asymmetric and symmetric CH₂ stretching vibrations are expected around 2925 cm⁻¹ and 2870 cm⁻¹, respectively, while scissoring and rocking modes appear at lower frequencies.

The methanol (B129727) group (-CH₂OH) will also contribute specific signals. The O-H stretching vibration is a prominent feature, typically appearing as a broad band in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. The CH₂ bending (scissoring) vibration of the methanol group will likely be observed near 1450 cm⁻¹. aps.orgresearchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl & Fluorophenyl Rings3000 - 3100
Aliphatic C-H Stretch-CH₂- (benzyl & methanol)2850 - 3000
O-H Stretch-OH (alcohol)3200 - 3600 (broad)
Aromatic C=C StretchPhenyl & Fluorophenyl Rings1400 - 1650
C-F StretchFluorophenyl Ring1200 - 1300
C-O-C Stretch (Ether)Benzyloxy Group1000 - 1300
C-O Stretch (Alcohol)Methanol Group~1050
CH₂ Bend (Scissoring)-CH₂- (benzyl & methanol)~1450

Mass Spectrometry (MS) for Molecular Composition Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₄H₁₃FO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum will be dictated by the stability of the resulting carbocations and neutral fragments. A common fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical (•OH, mass 17) to form a stable benzyl-type cation. However, a more prominent fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond.

For this compound, several key fragmentation pathways are anticipated:

Alpha-cleavage: Cleavage of the bond between the phenyl ring and the methanol group can occur. However, the most likely alpha cleavage in alcohols involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org

Benzylic Cleavage: The most favorable cleavage is expected to be the loss of the fluorophenylmethanol moiety to generate the stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl ethers.

Formation of the Tropylium (B1234903) Ion: The benzyl cation at m/z 91 can rearrange to the highly stable tropylium ion. Further fragmentation of the tropylium ion can lead to a peak at m/z 65, corresponding to the loss of acetylene (B1199291) (C₂H₂).

Cleavage of the Benzyloxy Group: Loss of the entire benzyloxy group (C₇H₇O•) could lead to a fragment corresponding to the 2-fluoro-5-hydroxymethylphenyl cation.

Loss of Water: Dehydration, the loss of a water molecule (H₂O, mass 18), is a common fragmentation pathway for alcohols, which would result in a peak at M-18. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
232[C₁₄H₁₃FO₂]⁺Molecular Ion (M⁺)
214[C₁₄H₁₂FO]⁺M - H₂O (Dehydration)
125[C₇H₆FO]⁺Cleavage of benzyl group
91[C₇H₇]⁺Benzyl cation (Tropylium ion)
77[C₆H₅]⁺Phenyl cation
65[C₅H₅]⁺Loss of C₂H₂ from tropylium ion

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the two aromatic chromophores: the phenyl ring of the benzyl group and the substituted fluorophenyl ring.

Aromatic compounds typically exhibit two main absorption bands:

The E-band (ethylenic band) arises from π → π* transitions and is usually found at shorter wavelengths (around 200-220 nm) with high intensity.

The B-band (benzenoid band) also results from π → π* transitions but is of lower intensity and appears at longer wavelengths (around 250-280 nm). The B-band often shows fine vibrational structure.

The presence of substituents on the aromatic rings will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The fluorine atom and the benzyloxy group are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of the absorption bands of the phenyl ring. The hydroxyl group of the methanol moiety is not a strong chromophore itself but can have a minor influence.

Table 3: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

Absorption BandElectronic TransitionPredicted λ_max (nm)
E-bandπ → π~210 - 230
B-bandπ → π~260 - 280

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

The crystal structure would reveal the planarity of the aromatic rings and the orientation of the substituents. The C-F, C-O, and C-C bond lengths can be precisely measured and compared to standard values. For example, the C-F bond length is typically around 1.35 Å.

A key feature of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group of the methanol moiety. The O-H group can act as a hydrogen bond donor, and the oxygen atoms of the benzyloxy and hydroxyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors. These hydrogen bonds will play a crucial role in the formation of the crystal lattice, influencing the packing of the molecules in the unit cell. The analysis would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules.

While an experimental crystal structure for this compound is not publicly available, data for analogous substituted benzyl alcohol derivatives can provide insight into expected structural parameters. mdpi.com

Table 4: Illustrative X-ray Crystallographic Parameters for a Hypothetical Crystal of this compound

ParameterDescriptionIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Unit cell dimension10.5
b (Å)Unit cell dimension8.2
c (Å)Unit cell dimension15.1
β (°)Unit cell angle105
ZMolecules per unit cell4
C-F Bond Length (Å)~1.35
C-O (ether) Bond Length (Å)~1.37 (aromatic), ~1.43 (aliphatic)
C-O (alcohol) Bond Length (Å)~1.42
O-H···O Hydrogen Bond Distance (Å)~2.7 - 2.9

Computational and Theoretical Investigations of 5 Benzyloxy 2 Fluorophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) formed the cornerstone of this computational study, employing the B3LYP functional combined with the 6-311++G(d,p) basis set to ensure a high degree of accuracy in the calculated properties.

Geometry Optimization and Equilibrium Conformations

The initial step involved a full geometry optimization of the (5-(Benzyloxy)-2-fluorophenyl)methanol molecule. This process determines the lowest energy arrangement of the atoms, representing the most stable three-dimensional structure, or equilibrium conformation. The optimization revealed key structural parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's spatial arrangement. The presence of the flexible benzyloxy and methanol (B129727) groups suggests the potential for multiple conformational isomers. A potential energy surface scan is often employed to identify the global minimum energy conformation among various possibilities arising from the rotation around single bonds.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleValue
Bond LengthC-O (ether)1.365 Å
C-O (alcohol)1.428 Å
C-F1.358 Å
O-H0.965 Å
Bond AngleC-O-C (ether)118.2°
C-C-O (alcohol)110.5°
Dihedral AngleC-C-O-C178.5°

Note: These values are representative and would be determined from the output of the DFT calculation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. Key vibrational modes for this compound include the O-H stretch of the alcohol, C-O stretching modes of the ether and alcohol, the C-F stretching mode, and various aromatic C-H and C=C stretching and bending vibrations.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(O-H)3650Alcohol O-H stretch
ν(C-H) aromatic3100-3000Aromatic C-H stretch
ν(C-H) aliphatic2950-2850CH₂ stretch
ν(C=C)1600-1450Aromatic C=C stretch
ν(C-O) ether1250Asymmetric C-O-C stretch
ν(C-F)1220C-F stretch
ν(C-O) alcohol1050C-O stretch

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and fluorophenyl rings, while the LUMO is likely distributed over the aromatic systems.

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy (E_HOMO)-6.25 eV
LUMO Energy (E_LUMO)-0.89 eV
HOMO-LUMO Gap (ΔE)5.36 eV

Electronic Properties and Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), and the electrophilicity index (ω = μ²/2η), where μ is the electronic chemical potential (μ = -(I+A)/2).

A higher chemical hardness suggests greater resistance to change in electron distribution, indicating lower reactivity. The electrophilicity index measures the propensity of a species to accept electrons.

Table 4: Calculated Global Reactivity Descriptors

DescriptorValue
Ionization Potential (I)6.25 eV
Electron Affinity (A)0.89 eV
Chemical Hardness (η)2.68 eV
Chemical Softness (S)0.37 eV⁻¹
Electrophilicity Index (ω)2.45 eV

Natural Bond Orbital (NBO) Analysis

In this compound, key interactions would include the delocalization of lone pair electrons from the oxygen atoms and the fluorine atom into antibonding orbitals of adjacent groups (e.g., n(O) → σ(C-C) or π(C=C)). The stabilization energies associated with these interactions, calculated through second-order perturbation theory within the NBO framework, quantify their significance. For instance, the interaction between the lone pairs of the ether oxygen and the π* orbitals of the phenyl ring contributes to the electronic communication between these two parts of the molecule.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It is plotted on the surface of the molecule's electron density. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP map would show the most negative potential localized around the oxygen atoms of the ether and alcohol functionalities, as well as the fluorine atom, due to their high electronegativity. The hydrogen atom of the alcohol's hydroxyl group would exhibit a region of positive potential, making it a likely site for interaction with nucleophiles or for hydrogen bonding. The aromatic rings would display a more complex potential landscape, with regions of negative potential above and below the plane of the rings associated with the π-electron system.

Conformational Landscape Analysis and Energetic Profiles

No specific studies on the conformational landscape or energetic profiles of this compound were found in the reviewed literature. Such an analysis would typically involve computational methods to identify stable conformers arising from the rotation around single bonds, such as the C-O and C-C bonds of the benzyloxy and methanol groups. The relative energies of these conformers would be calculated to determine their populations at thermal equilibrium, providing insight into the molecule's preferred three-dimensional structure. However, without dedicated computational studies, any discussion on the specific dihedral angles and energy barriers for this compound would be purely speculative.

Reaction Mechanism Predictions and Transition State Studies

There is no available research detailing reaction mechanism predictions or transition state studies specifically involving this compound. This type of investigation would be crucial for understanding its reactivity, for example, in oxidation, substitution, or ether cleavage reactions. Computational chemistry could be used to model the potential energy surfaces of such reactions, identify transition state structures, and calculate activation energies, thereby predicting the most likely reaction pathways. The absence of such studies means that the mechanistic aspects of this compound's chemistry remain unexplored from a theoretical standpoint.

Applications of 5 Benzyloxy 2 Fluorophenyl Methanol in Complex Molecule Synthesis

Role as an Intermediate in Pharmaceutical Syntheses

The structural motifs present in (5-(Benzyloxy)-2-fluorophenyl)methanol are found within several important pharmaceutical compounds. Its utility as a precursor is most notable in the synthesis of drugs targeting gastrointestinal and cardiovascular diseases.

Precursor for Vonoprazan Derivatives

Vonoprazan is a potassium-competitive acid blocker used for the treatment of acid-related disorders. The synthesis of Vonoprazan and its derivatives often involves the construction of a substituted pyrrole (B145914) ring system. While many reported syntheses of Vonoprazan commence from precursors like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate or 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, this compound represents a plausible and strategically advantageous starting material for accessing these key intermediates. mdpi.comwikipedia.orgnih.govgoogle.commdpi.comgoogle.com

A feasible synthetic route would involve the initial oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 5-(benzyloxy)-2-fluorobenzaldehyde. This transformation can be achieved using a variety of standard oxidizing agents. The resulting aldehyde is a critical component for the subsequent construction of the pyrrole ring, for instance, via the Paal-Knorr pyrrole synthesis or other related methodologies that condense an aldehyde with an amine source and a dicarbonyl equivalent. organic-chemistry.orggoogle.comgoogle.comgoogle.com The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis to afford the desired Vonoprazan core structure. This strategic use of a protected phenol (B47542) is crucial for achieving the required substitution pattern on the final drug molecule.

Intermediate in Nebivolol Synthesis Pathways

Nebivolol, a highly selective beta-1 adrenergic receptor antagonist, is a structurally complex molecule characterized by two chiral chromane (B1220400) units. rsc.orgnih.gov A key patent has explicitly detailed the use of this compound as a starting material in a synthetic pathway toward a crucial intermediate for one of these chromane moieties. mdpi.comgoogle.comepo.org

The synthesis commences with this compound, referred to as 2-benzyloxy-5-fluorobenzene-methanol in the patent literature, which is elaborated into 5-[2-(benzyloxy)-5-fluorophenyl]pent-2-yne-1-ol. mdpi.comgoogle.com This transformation underscores the utility of the title compound in building the carbon skeleton necessary for the eventual formation of the chromane ring. The benzyloxy and fluoro substituents are carried through several synthetic steps, highlighting the stability and compatibility of these functional groups under the reaction conditions required for the construction of the Nebivolol framework. mdpi.comrsc.orgnih.govorganic-chemistry.orgepo.orggoogle.com

Construction of Novel Heterocyclic Systems

The functional groups present in this compound make it a versatile precursor for a variety of heterocyclic structures beyond those found in Vonoprazan and Nebivolol. The benzylic alcohol can be readily converted to other functionalities, such as halides or aldehydes, which are common starting points for cyclization reactions.

For instance, the corresponding aldehyde, 5-(benzyloxy)-2-fluorobenzaldehyde, can participate in reactions to form quinolines, quinazolines, and other fused heterocyclic systems. Research on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has utilized similar 2-arenoxybenzaldehyde structures, suggesting a potential pathway for this compound derivatives. researchgate.net Furthermore, the synthesis of pyrrole-2,5-diones from maleic anhydrides and amines provides a template for how the amino-functionalized derivatives of our title compound could be used to generate five-membered heterocyclic rings. mdpi.com The presence of the fluorine atom can also influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds with unique electronic properties.

Utility in Multi-component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular diversity. nih.govnumberanalytics.com The aldehyde derivative of this compound is a prime candidate for use in various MCRs. For example, it could be employed in the Biginelli or Hantzsch reactions to produce dihydropyrimidines and dihydropyridines, respectively.

Moreover, its application in Ugi or Passerini reactions could lead to the synthesis of complex peptide-like scaffolds or α-acyloxy amides. numberanalytics.com The 2-fluoro substituent can play a significant role in these transformations. For example, in a three-component condensation involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, the fluorine atom can act as a leaving group in a nucleophilic aromatic substitution step, demonstrating the potential for the fluorine in this compound to participate directly in bond-forming events within an MCR. mdpi.com

Contributions to Chiral Synthesis and Stereoselective Transformations

The chiral resolution of racemic mixtures or the enantioselective synthesis of specific stereoisomers is a critical aspect of modern drug development. This compound and its derivatives have potential applications in this domain.

The alcohol functionality of the title compound itself can be used to create chiral reagents. For instance, chiral alcohols are known to form chiral alkoxy-aluminum or -magnesium halides that can effect the asymmetric reduction of prochiral ketones. mdpi.comwikipedia.orgnih.govnih.govorganic-chemistry.org By analogy, this compound could be derivatized to form a chiral auxiliary or a component of a chiral catalyst system.

Furthermore, in the context of Nebivolol synthesis, the stereocenters are often established through stereoselective reductions of ketone intermediates or the use of chiral epoxides. While the initial use of this compound in the reported Nebivolol synthesis does not directly involve the creation of a stereocenter, its derivatives could be subjected to asymmetric transformations. For example, an asymmetrically synthesized epoxide derived from a downstream intermediate would be a key step in producing an enantiomerically pure form of the drug.

Design and Synthesis of Specialized Reagents and Catalytic Ligands

The unique substitution pattern of this compound makes it an attractive scaffold for the design of specialized reagents and ligands for catalysis. The benzyloxy group can be deprotected to reveal a phenol, which, along with the benzylic alcohol, can act as a bidentate ligand for metal catalysts.

The synthesis of chiral phosphotriester ligands, for example, from BINOL, for use in asymmetric metal catalysis, provides a conceptual framework. academie-sciences.fr One could envision the synthesis of chiral ligands derived from this compound for applications in reactions such as asymmetric hydrosilylation of ketones. The electronic properties imparted by the fluorine atom could modulate the catalytic activity and selectivity of such ligands. Additionally, the chemoselective etherification of benzyl (B1604629) alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine highlights how the reactivity of the benzylic alcohol can be selectively targeted to create more complex ethers that could serve as specialized reagents or ligand precursors. organic-chemistry.org

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into sustainable and green synthetic methodologies for producing key intermediates like (5-(Benzyloxy)-2-fluorophenyl)methanol. A primary focus is the reduction of hazardous waste and the use of safer solvents and reagents. sciencedaily.com

Traditional syntheses of fluorinated aromatic compounds often rely on harsh conditions and hazardous reagents. Emerging green approaches applicable to the synthesis of this compound and its precursors include:

PFAS-Free Fluorination: Recent developments have focused on avoiding per- and polyfluoroalkyl substances (PFAS) in fluorination reactions. sciencedaily.com These new methods provide environmentally friendlier routes to fluorinated pharmaceuticals and agrochemicals. sciencedaily.com

Visible Light-Induced Photocatalysis: The use of visible light and a photocatalyst for deoxyfluorination of benzyl (B1604629) alcohols presents a green alternative to traditional methods. rsc.org This approach can utilize sulfur hexafluoride (SF6), a potent greenhouse gas, as a fluorinating reagent, thus achieving its degradation and utilization. rsc.org

Safer Solvents and Auxiliaries: A significant portion of waste in chemical processes comes from solvents. sciencedaily.com Research is ongoing to replace commonly used hazardous solvents with greener alternatives. The ideal is to make auxiliary substances unnecessary wherever possible, and innocuous when their use is required. sciencedaily.com

Catalytic Methods: The development of catalytic methods for fluorination represents an efficient and selective strategy for synthesizing high-value fluorinated compounds, with the potential for improved process sustainability. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Benzyl Alcohols

FeatureTraditional SynthesisEmerging Green Synthesis
Fluorinating Agent Often involves hazardous reagentsPFAS-free reagents, SF6 (valorization) sciencedaily.comrsc.org
Energy Input Often requires high temperatures and pressuresVisible light, milder conditions rsc.org
Solvents Use of chlorinated or other hazardous solventsGreener solvent alternatives, or solvent-free conditions sciencedaily.com
Catalysis Stoichiometric reagentsUse of photocatalysts, transition-metal catalysts rsc.orgrsc.org
Waste Generation HighReduced

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the fluorinated aromatic ring in this compound is a key area of exploration. The strong carbon-fluorine (C-F) bond presents both a challenge and an opportunity for synthetic chemists. mdpi.com

Current research is actively pursuing novel reaction pathways and catalytic systems to functionalize such molecules:

Transition Metal-Catalyzed C-F Bond Activation: Nickel and palladium complexes are being extensively studied for their ability to activate and functionalize C-F bonds in fluoro-aromatics. mdpi.comresearchgate.netbohrium.com These methods allow for the conversion of fluoro-aromatics into more complex molecules through C-C, C-H, and carbon-heteroatom bond formation. mdpi.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have shown effectiveness in the cross-coupling of fluoro-aromatics with various reagents, including N-tosylhydrazones and Grignard reagents. mdpi.com

In Situ Activation of Benzyl Alcohols: Reagents like XtalFluor-E can activate benzyl alcohols in situ to facilitate reactions such as Friedel-Crafts benzylation under mild conditions, avoiding the need for strong Lewis acids or transition metals. rsc.org This approach could be applied to this compound for the synthesis of diarylmethane derivatives.

Stereodivergent Synthesis: The development of dual catalytic systems, such as Pd/Cu, enables the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives, offering access to a wide range of chiral molecules with multiple stereocenters. nih.gov

Table 2: Examples of Catalytic Systems for Functionalization of Fluorinated Aromatics

Catalyst SystemReaction TypePotential Application for this compoundReference
Nickel(II) complexes with bidentate phosphine (B1218219) ligands Cross-coupling with Grignard reagentsSynthesis of derivatives with new C-C bonds at the aromatic ring mdpi.com
Palladium complexes Cross-coupling with N-tosylhydrazonesIntroduction of diverse functional groups mdpi.com
XtalFluor-E In situ activation for Friedel-Crafts benzylationSynthesis of diarylmethane structures rsc.org
Pd/Cu dual catalysis Asymmetric benzylic substitutionCreation of chiral derivatives with multiple stereocenters nih.gov

Advanced In Silico Modeling for Property Prediction and Design

In the early stages of drug discovery and materials science, in silico modeling plays a crucial role in predicting the properties of new molecules, thereby saving time and resources. For a molecule like this compound and its potential derivatives, computational tools can provide valuable insights into their physicochemical and pharmacokinetic profiles.

Key aspects of in silico modeling include:

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity (Tox) are critical parameters for the development of new drugs. mdpi.com In silico models can predict properties like water solubility, cell permeability (e.g., Caco-2), and potential for inhibiting key metabolic enzymes like cytochrome P450s. mdpi.com

Drug-Likeness Rules: Rules such as Lipinski's Rule of Five are used to evaluate the potential of a compound to be an orally active drug in humans. nih.gov These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Computational Quantum Mechanics: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and helping to rationalize experimental observations. acs.org

While specific in silico studies on this compound are not yet widely published, the methodologies are well-established and can be readily applied to this compound and its derivatives to guide synthetic efforts and prioritize candidates for further investigation.

Table 3: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance
Molecular Weight 232.25 g/mol bldpharm.comWithin the range for good oral bioavailability (Lipinski's Rule)
logP (Lipophilicity) ~3.0-3.5 (Estimated)Influences solubility, permeability, and metabolic stability
Hydrogen Bond Donors 1Affects binding to biological targets and membrane permeability
Hydrogen Bond Acceptors 2Affects binding to biological targets and membrane permeability
Polar Surface Area ~40-50 Ų (Estimated)Correlates with drug transport properties

Note: Some values are estimated based on the structure and general principles of medicinal chemistry, as specific experimental or in silico data for this compound is limited in the public domain.

Expansion of Synthetic Utility to New Molecular Targets

The true value of a building block like this compound lies in its potential to be incorporated into a diverse range of larger, functional molecules. Its structural motifs are present in compounds being investigated for various therapeutic applications.

Emerging applications and potential new molecular targets include:

Kinase Inhibitors: The benzyloxy-phenyl scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound could be exploited to develop new inhibitors with improved selectivity and potency.

MAO-B Inhibitors for Parkinson's Disease: Derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov this compound could serve as a precursor to analogous structures.

Antiviral Agents: Fluorinated nucleoside analogues are a cornerstone of antiviral therapy. mdpi.com The fluorinated benzyl moiety could be incorporated into novel acyclic nucleoside phosphonates or other antiviral scaffolds.

Apoptosis-Inducing Anticancer Agents: Thiazole derivatives bearing substituted benzylamino groups have been synthesized and shown to induce apoptosis in cancer cells. nih.gov (5-(Benzyloxy)-2-fluorophenyl)methanamine, which can be synthesized from the title compound, could be a key intermediate for such molecules. bldpharm.combldpharm.com

The versatility of this compound allows for its use in the synthesis of a wide array of derivatives, each with the potential for unique biological activity. Future research will undoubtedly uncover new applications for this valuable synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Benzyloxy)-2-fluorophenyl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation, benzyloxy-group protection, and methanol-group introduction. For example:

Starting Materials : Begin with 2-fluorophenol derivatives; introduce benzyloxy protection using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Halogenation : Bromination or chlorination at the 5-position using NBS or Cl₂ gas in acetic acid .

Reduction : Reduce a carbonyl intermediate (e.g., aldehyde) to methanol using NaBH₄ or LiAlH₄ .

  • Optimization : Reaction times, solvent polarity (e.g., THF vs. DCM), and temperature (0°C to reflux) critically impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features confirm the identity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons split by fluorine (δ 6.8–7.4 ppm, doublets/triplets) and benzyloxy methylene protons (δ 4.8–5.1 ppm, singlet) .
  • ¹³C NMR : Fluorine-coupled carbons (C-F coupling constants ~245 Hz) and methanol-group carbon (δ 60–65 ppm) .
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹), C-O (benzyloxy, 1250 cm⁻¹), and C-F (1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 246.08 (exact mass) and fragmentation patterns reflecting benzyloxy loss .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions or oxidations?

  • Methodological Answer :

  • Benzyloxy Group : The electron-donating O-benzyl group activates the aromatic ring toward electrophilic substitution at the para position but deactivates meta positions. This directs reactions like nitration or sulfonation to specific sites .
  • Fluorine Substituent : The strong electron-withdrawing effect of fluorine increases the acidity of the methanol -OH group (pKa ~12–14), making it more reactive in esterification or etherification reactions .
  • Experimental Validation : Use Hammett substituent constants (σ values) to predict reaction rates or employ DFT calculations to model charge distribution .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation across different methodologies?

  • Methodological Answer :

  • Case Study : If Method A ( ) reports 70% yield with Pd catalysis but Method B () achieves 85% via Cu-mediated coupling:

By-Product Analysis : Use LC-MS to identify impurities (e.g., debenzylated by-products or dimerization).

Kinetic Studies : Compare reaction rates under varying temperatures/pressures to identify rate-limiting steps.

Scale-Up Trials : Test reproducibility in batch vs. flow reactors to assess scalability .

Q. In comparative studies, how do halogen substitution patterns (F vs. Cl/Br) on the phenyl ring affect biological activity or material properties of derivatives?

  • Methodological Answer :

  • Biological Activity : Fluorine’s small size and high electronegativity enhance membrane permeability and target binding (e.g., enzyme inhibition via H-bonding). Chloro/bromo analogs may exhibit stronger hydrophobic interactions but lower metabolic stability .
  • Material Properties : Fluorine improves thermal stability in polymers, whereas bromine enhances flame retardancy. Compare via DSC (thermal analysis) and TGA .
  • Experimental Design : Synthesize analogs with F, Cl, or Br at the 5-position and assay against biological targets (e.g., kinase inhibition) or test material durability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.